molecular formula C8H12ClN3 B15243812 1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine

1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B15243812
M. Wt: 185.65 g/mol
InChI Key: BLCVSKUETIADHT-GQCTYLIASA-N
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Description

1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a chloroalkenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine typically involves the reaction of 3-chloro-2-methylprop-2-en-1-amine with 5-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, and a suitable solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the chloro group.

    Substitution: Substituted products with new functional groups replacing the chloro group.

Scientific Research Applications

1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-2-methylprop-2-en-1-yl)-1H-1,2,4-triazol-3-amine: Similar structure with a triazole ring instead of a pyrazole ring.

    3-Chloro-2-methyl-1-propene: A simpler compound with a similar chloroalkenyl group but lacking the pyrazole ring.

Uniqueness

1-(3-Chloro-2-methylprop-2-en-1-yl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of functional groups and the presence of both a chloroalkenyl group and a pyrazole ring

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

1-[(E)-3-chloro-2-methylprop-2-enyl]-5-methylpyrazol-3-amine

InChI

InChI=1S/C8H12ClN3/c1-6(4-9)5-12-7(2)3-8(10)11-12/h3-4H,5H2,1-2H3,(H2,10,11)/b6-4+

InChI Key

BLCVSKUETIADHT-GQCTYLIASA-N

Isomeric SMILES

CC1=CC(=NN1C/C(=C/Cl)/C)N

Canonical SMILES

CC1=CC(=NN1CC(=CCl)C)N

Origin of Product

United States

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